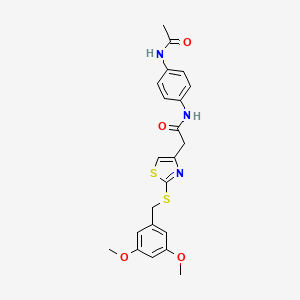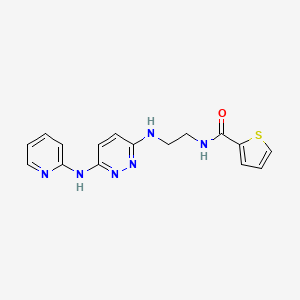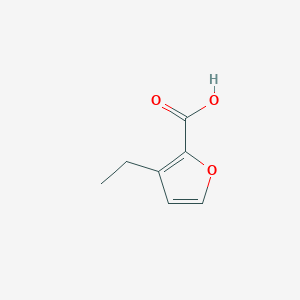
3-ethylfuran-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethylfuran-2-carboxylic Acid is a chemical compound that contains a total of 18 bonds: 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Furane . Its molecular formula is C7H8O3 .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered furan ring with an ethyl group and a carboxylic acid group attached . The molecule contains a total of 18 bonds, including 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 1 double bond, 5 aromatic bonds .Scientific Research Applications
Mechanism of Amide Formation
3-Ethylfuran-2-carboxylic acid is relevant in the study of amide formation in aqueous media, particularly with the use of 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC). This research is crucial for understanding bioconjugation processes, such as the reaction of carboxylic acids with amines to form amides (Nakajima & Ikada, 1995).
Synthesis and Characterization in Chemistry
The compound plays a role in the synthesis and characterization of related chemical structures. For instance, research has been conducted on the synthesis, characterization, and absolute configuration of similar carboxylic acids and their esters, contributing to the field of organic chemistry and material sciences (Coriani et al., 2009).
Enantioselective Synthesis
This compound is involved in the enantioselective synthesis of compounds like R-(+)-2-ethyl-2,3-dihydrofuran carboxylic acid, a precursor of medicinal compounds, highlighting its importance in pharmaceutical chemistry (Silveira & Coelho, 2005).
Late-Stage Functionalization of Bioactive Molecules
The late-stage functionalization, such as β-C(sp3)-H deuteration of free carboxylic acids, is another area where this compound finds application. This process is significant in modifying bioactive molecules and related frameworks, demonstrating its utility in medicinal and biological research (Uttry, Mal, & van Gemmeren, 2021).
Synthesis of Derivatives and Reactions
Studies also involve the synthesis and reactions of derivatives of similar carboxylic acids. These researches contribute to understanding the chemical properties and potential applications of such compounds in various scientific fields (Pevzner, 2007).
Preparation of Carboxylate Esters
The preparation methods for carboxylate esters, including those related to this compound, are essential for various applications in organic synthesis and drug development (Redman, Dumas, & Scott, 2000).
Fluorescent Labelling Agents
This compound is relevant in the development of fluorescent labelling agents for chromatography, enhancing the detection and analysis of carboxylic acids in complex mixtures (Yasaka et al., 1990).
Mechanism of Action
Target of Action
3-Ethylfuran-2-carboxylic Acid is a derivative of furan, a class of organic compounds characterized by a ring structure composed of one oxygen and four carbon atoms . Furan derivatives have been recognized for their remarkable therapeutic efficacy, inspiring the creation of numerous innovative antibacterial agents . .
Mode of Action
Furan derivatives, in general, are known for their wide range of biological and pharmacological properties . They have been employed as medicines in various disease areas, suggesting diverse modes of interaction with their targets .
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed in a number of distinct disease areas, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Pharmacokinetics explores these processes, providing valuable insights for optimizing drug administration and utilization .
Result of Action
Furan derivatives, in general, have been recognized for their remarkable therapeutic efficacy . This suggests that they may have significant molecular and cellular effects.
properties
IUPAC Name |
3-ethylfuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-2-5-3-4-10-6(5)7(8)9/h3-4H,2H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTPOFZMJXKRRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
704913-85-9 |
Source


|
| Record name | 3-ethylfuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-((4-ethoxybenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2766096.png)
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2766097.png)
![1-[3-(4-Fluorophenyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2766098.png)

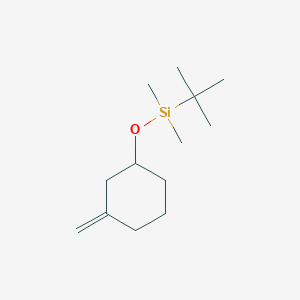
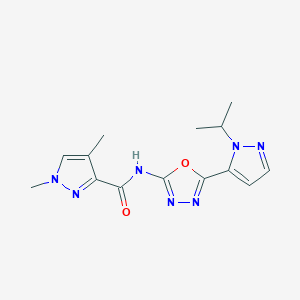
![3-methyl-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2766102.png)
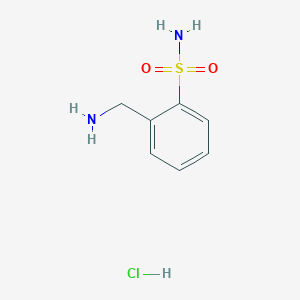
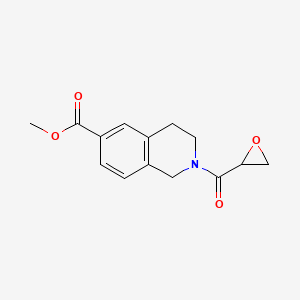

![5-ethyl-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}thiophene-2-sulfonamide](/img/structure/B2766106.png)
![N-phenyl-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2766109.png)
